4-Ethyl-m-xylene

Melting Point Low-Temperature Fluidity Crystallization Risk

Researchers requiring an alkyl-aromatic solvent or intermediate often face supply inconsistency with mixed C10 isomer streams, where variable flash points and boiling ranges compromise safety classifications and distillation purity. 4-Ethyl-m-xylene (1-ethyl-2,4-dimethylbenzene) resolves this with a defined isomer profile enabling reproducible process design. • 8°C higher flash point (60°C) vs. 1-ethyl-3,5-dimethylbenzene reduces flammability hazard for processes near ignition sources. • Distinct 186°C boiling point sits between the 3,5-isomer (184°C) and 2,5-isomer (187°C), supporting isolation via fractional distillation. • Remains liquid below -54°C (mp -62.88°C), preventing cold-weather crystallization in lines and reactors.

Molecular Formula C10H14
Molecular Weight 134.22 g/mol
CAS No. 874-41-9
Cat. No. B1294625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-m-xylene
CAS874-41-9
Molecular FormulaC10H14
Molecular Weight134.22 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)C)C
InChIInChI=1S/C10H14/c1-4-10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3
InChIKeyMEMBJMDZWKVOTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-m-xylene Overview


4-Ethyl-m-xylene (IUPAC: 1-ethyl-2,4-dimethylbenzene) is an alkyl-substituted aromatic hydrocarbon belonging to the C10 ethylxylene isomer family . Its molecular structure features two methyl groups at the 1 and 3 positions relative to an ethyl group at the 4 position on the benzene ring, distinguishing it from other ethylxylene isomers. This specific substitution pattern imparts unique physical properties—including melting point, boiling point, density, and flash point—that directly impact its performance in separation, safety, and formulation contexts.

Why Isomer Substitution Fails for 4-Ethyl-m-xylene


The C10 ethylxylene isomers—4-ethyl-m-xylene, 1-ethyl-2,5-dimethylbenzene, and 1-ethyl-3,5-dimethylbenzene—exhibit measurable differences in key physical properties that preclude simple interchange in scientific and industrial applications . Boiling points span a 3 °C range (184 °C–187 °C), flash points vary by up to 8 °C (52 °C–60 °C), and densities differ by 0.01 g/cm³. These variations arise from subtle differences in molecular shape and intermolecular interactions dictated by the ethyl-methyl substitution pattern. Substituting one isomer for another without verification can compromise separation efficiency, alter safety classifications, and introduce errors in quantitative formulations. The evidence below quantifies these differences to guide precise selection of 4-ethyl-m-xylene over its closest analogs.

4-Ethyl-m-xylene Differentiation Evidence


Melting Point: Low-Temperature Fluidity

The melting point of 4-ethyl-m-xylene is reported at -62.88 °C , which is 8.88 °C lower than the melting point of its isomer 1-ethyl-2,5-dimethylbenzene at -54 °C . This lower melting point confers a fluidity advantage at low temperatures, reducing the risk of solidification in cold environments.

Melting Point Low-Temperature Fluidity Crystallization Risk

Flash Point: Enhanced Safety Profile

The flash point of 4-ethyl-m-xylene is 60 °C , which is 8 °C higher than that of 1-ethyl-3,5-dimethylbenzene at 52 °C . This higher flash point indicates a reduced flammability hazard, potentially leading to less stringent storage and handling requirements under certain regulatory frameworks.

Flash Point Flammability Safety Handling

Boiling Point: Distinct Distillation Behavior

4-Ethyl-m-xylene exhibits a boiling point of 186 °C , which is intermediate between the boiling points of 1-ethyl-2,5-dimethylbenzene (187 °C) and 1-ethyl-3,5-dimethylbenzene (184 °C) . This ranking (184 °C < 186 °C < 187 °C) reflects subtle differences in molecular shape and intermolecular forces, and is critical for distillation-based separation strategies.

Boiling Point Distillation Isomer Separation

Density: Formulation Impact

The specific gravity (20/20) of 4-ethyl-m-xylene is 0.88 , which is 0.01 g/cm³ higher than that of 1-ethyl-3,5-dimethylbenzene (0.87) . While the absolute difference appears small, it translates to a 1.1% variation in volume-mass conversions, which is significant in high-precision formulations and custody transfer operations.

Density Specific Gravity Formulation

Application Scenarios for 4-Ethyl-m-xylene


Low-Temperature Reaction Media

Based on the melting point advantage (-62.88 °C vs -54 °C for the 2,5-isomer), 4-ethyl-m-xylene is preferable for reactions or storage conditions where ambient or process temperatures may drop below -54 °C, as it remains liquid, avoiding crystallization that could clog lines or alter reaction kinetics .

High-Safety Industrial Solvents

The 8 °C higher flash point of 4-ethyl-m-xylene (60 °C) relative to 1-ethyl-3,5-dimethylbenzene (52 °C) makes it a safer choice for processes where ignition sources are present or where regulatory flash point thresholds (e.g., <55 °C for certain flammability classifications) are critical .

Precision Distillation and Purification

The boiling point of 4-ethyl-m-xylene (186 °C) sits between the 3,5-isomer (184 °C) and the 2,5-isomer (187 °C), enabling its isolation via carefully designed distillation sequences. This distinct boiling point profile is essential for obtaining isomerically pure material for analytical standards or downstream synthesis .

Quantitative Formulation and Mass Balance

The higher density of 4-ethyl-m-xylene (0.88 g/cm³) compared to 1-ethyl-3,5-dimethylbenzene (0.87 g/cm³) results in a 1.1% difference in volume-mass conversion, which must be accounted for in high-precision formulations, such as calibration standards for chromatography or gravimetric analysis .

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